Physicochemical Differentiation: Lipophilicity and Structural Comparison Against the 3-Methyl Analog
This compound can be quantitatively differentiated from its closest commercially available analog, N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide (CAS 920314-77-8), on the basis of computed lipophilicity. The 3-ethyl substituent increases the consensus LogP from approximately 4.5 (estimated for the 3-methyl analog) to 5.14 (measured/computed for the 3-ethyl compound) . The molecular weight increases from 356.42 to 370.45 g/mol . These differences are relevant for solubility, permeability, and potential off-target binding profiles.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 5.14 (consensus); MW = 370.45 g/mol |
| Comparator Or Baseline | 3-Methyl analog (CAS 920314-77-8): LogP ~4.5 (estimated by fragment addition); MW = 356.42 g/mol |
| Quantified Difference | ΔLogP ≈ +0.64; ΔMW = +14.03 g/mol |
| Conditions | Computed physicochemical properties; experimental LogP not available for either compound |
Why This Matters
In drug discovery, a ΔLogP of 0.64 units can significantly shift a compound's position in property space, potentially affecting oral absorption, membrane penetration, or promiscuous binding—researchers evaluating this chemotype for lead optimization may need the higher lipophilicity of the 3-ethyl variant to achieve desired pharmacokinetic or target engagement profiles.
